
(2R,6R)-2,6-Diethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-2,6-Diethylpiperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. The (2R,6R) configuration indicates the specific stereochemistry of the compound, which can influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Diethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with ethylamine and a suitable dihaloalkane, such as 1,4-dichlorobutane.
Cyclization: The ethylamine reacts with the dihaloalkane under basic conditions to form the piperazine ring. This step often requires a strong base like sodium hydroxide or potassium hydroxide.
Resolution: The racemic mixture of 2,6-diethylpiperazine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of chiral catalysts or biocatalysts can also enhance the enantioselectivity of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6R)-2,6-Diethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(2R,6R)-2,6-Diethylpiperazine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its pharmacological properties, including potential use as an antiparasitic agent.
Industry: Utilized in the production of polymers and as a corrosion inhibitor in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R,6R)-2,6-Diethylpiperazine depends on its specific application. In biological systems, it may interact with receptors or enzymes, altering their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,6S)-2,6-Diethylpiperazine: The enantiomer of (2R,6R)-2,6-Diethylpiperazine, with different stereochemistry and potentially different biological activity.
2,5-Diethylpiperazine: A structural isomer with ethyl groups at different positions on the piperazine ring.
2,6-Dimethylpiperazine: A similar compound with methyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological interactions. Its enantiomeric purity is essential for applications requiring high specificity, such as in pharmaceutical research.
Propriétés
Numéro CAS |
682740-57-4 |
|---|---|
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(2R,6R)-2,6-diethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
WOTDHTQZNQMLIS-HTQZYQBOSA-N |
SMILES isomérique |
CC[C@@H]1CNC[C@H](N1)CC |
SMILES canonique |
CCC1CNCC(N1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


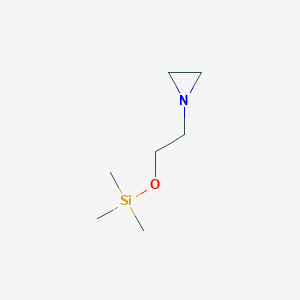
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)


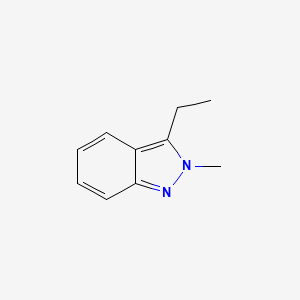

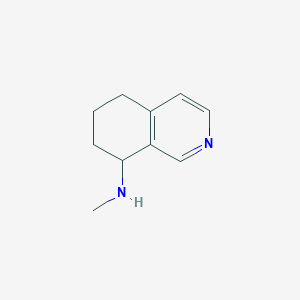
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
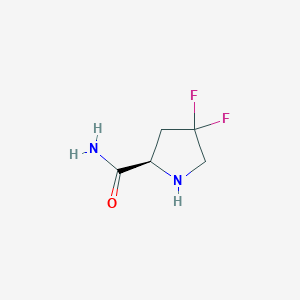
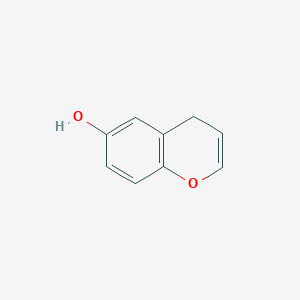
![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)
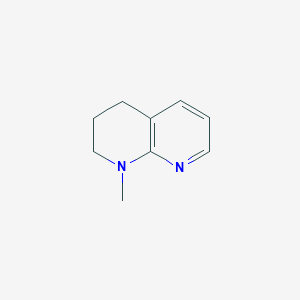

![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
